molecular formula C13H8FNO B068882 2-Fluoro-6-phenoxybenzonitrile CAS No. 175204-06-5

2-Fluoro-6-phenoxybenzonitrile

Cat. No.: B068882
CAS No.: 175204-06-5
M. Wt: 213.21 g/mol
InChI Key: FBHXELGUZCMKQY-UHFFFAOYSA-N
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Description

2-Fluoro-6-phenoxybenzonitrile is a chemical compound with the molecular formula C13H8FNO . It has a molecular weight of 213.21 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C13H8FNO/c14-12-7-4-8-13 (11 (12)9-15)16-10-5-2-1-3-6-10/h1-8H . The compound has a rotatable bond count of 2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 213.21 g/mol . The compound has a topological polar surface area of 33 Ų . It has a rotatable bond count of 2 .

Scientific Research Applications

  • Energetic and Structural Study of Fluorobenzonitriles : A study focusing on the energetic and structural properties of various fluorobenzonitriles, including 2-fluorobenzonitrile, highlighted their standard molar enthalpies of formation, vapor pressures, and electronic properties. The study also examined their UV-vis spectroscopy, providing insights into their thermodynamic and electronic characteristics (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

  • Synthesis and Magnetic Resonance Studies : Another research focused on the synthesis of 2-Fluoro-5-nitrobenzonitrile, examining its reactivity with various compounds and analyzing the proton magnetic resonance spectra of the resulting products (Wilshire, 1967).

  • Halodeboronation of Aryl Boronic Acids : A study presented a scalable synthesis method for 2-bromo-3-fluorobenzonitrile, demonstrating the generality of halodeboronation transformations in producing various aryl bromides and chlorides (Szumigala, Devine, Gauthier, & Volante, 2004).

  • Donor and Acceptor Groups' Effect on Radical Scavenging Activity : This research investigated the impact of various groups, including cyano and fluoro groups, on the radical scavenging activity of phenol, offering insights into the molecular properties and mechanisms involved in scavenging activity (Al‐Sehemi & Irfan, 2017).

  • Cyano-Activated Fluoro Displacement Reactions : This study explored reactions between difluorobenzonitriles and various nucleophiles, leading to new substituted heterocycles and demonstrating the potential of cyano-activated fluoro displacement reactions in synthesizing diverse chemical compounds (Eastmond, Gilchrist, Paprotny, & Steiner, 2001).

  • Use of Fluoroform in Synthesis : Research highlighted the use of fluoroform, a non-ozone-depleting and nontoxic gas, as a difluorocarbene source in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes, indicating its utility in chemical synthesis processes (Thomoson & Dolbier, 2013).

  • CDC25B Phosphatase Inhibition : A study identified 2-fluoro-4-hydroxybenzonitrile as a compound that binds to CDC25B phosphatase, providing a proof of concept for targeting CDC25 phosphatases by inhibiting protein-protein interactions, which is significant in anticancer drug discovery (Lund et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319 . The precautionary statements are P271;P260;P280 .

Properties

IUPAC Name

2-fluoro-6-phenoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHXELGUZCMKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372075
Record name 2-fluoro-6-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-06-5
Record name 2-fluoro-6-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175204-06-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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